molecular formula C16H15N5O3 B10958508 N-(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10958508
M. Wt: 325.32 g/mol
InChI Key: NCHUWNPJMREHRC-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, an isoxazole ring, and a phenyl group. Its chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the Isoxazole Ring: The isoxazole ring is often formed by the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.

    Coupling Reactions: The pyrazole and isoxazole intermediates are then coupled using a suitable coupling agent, such as carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, is commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing conditions.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidation typically yields corresponding carboxylic acids or ketones.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and rings. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

N-(3-carbamoyl-1-ethylpyrazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H15N5O3/c1-2-21-9-12(14(19-21)15(17)22)18-16(23)11-8-13(24-20-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,17,22)(H,18,23)

InChI Key

NCHUWNPJMREHRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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